Tert-butyl 2-cyanoisonicotinate
Description
Tert-butyl 2-cyanoisonicotinate is a pyridine-derived ester featuring a cyano group at the 2-position and a tert-butyl ester moiety at the 4-carboxylic acid position. Its molecular structure combines the aromaticity of the pyridine ring with the steric bulk of the tert-butyl group and the electron-withdrawing cyano substituent. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the construction of heterocyclic frameworks or metal-organic complexes.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
tert-butyl 2-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)15-10(14)8-4-5-13-9(6-8)7-12/h4-6H,1-3H3 |
InChI Key |
JFEOBGYTXDAHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Boc-2-pyridinitrile typically involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
2-cyanopyridine+tert-butyl chloroformate→4-Boc-2-pyridinitrile
Industrial production methods for 4-Boc-2-pyridinitrile involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Chemical Reactions Analysis
4-Boc-2-pyridinitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acids for Boc deprotection, bases for substitution reactions, and reducing agents for nitrile reduction.
Scientific Research Applications
4-Boc-2-pyridinitrile is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of drug candidates, especially those targeting specific enzymes or receptors.
Industry: 4-Boc-2-pyridinitrile is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Boc-2-pyridinitrile is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the molecule, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
Comparison with Similar Compounds
Key Observations :
- This compound differs from Compound A in its aromatic pyridine core versus a saturated pyrrolidine ring.
- Compared to Compound B, the target compound’s cyano group is less reactive than the isocyano group, which is highly electrophilic and prone to cycloaddition reactions.
Stability and Reactivity
Key Observations :
- Compound A’s stability aligns with standard ester protocols, while Compound B’s isocyano group necessitates stringent handling .
Key Observations :
- The target compound’s pyridine-cyano framework is advantageous for designing π-conjugated systems, whereas Compound B’s isocyano group is pivotal in combinatorial chemistry.
Research Findings and Limitations
- Synthetic Utility : Compound B’s reactivity is well-documented, but the target compound’s applications remain understudied, necessitating further exploration.
Biological Activity
Tert-butyl 2-cyanoisonicotinate (TBCI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with TBCI, supported by data tables and research findings.
Chemical Structure and Properties
TBCI is characterized by its unique structure, which includes a cyano group and an isonicotinic acid derivative. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that TBCI exhibits significant antimicrobial properties. A study published in 2019 reported the synthesis of various derivatives of cyanoisonicotinate and evaluated their antibacterial effects against several strains of bacteria. The results indicated that TBCI showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32-128 | Staphylococcus aureus |
| 64-256 | Escherichia coli |
Antitumor Activity
Another area of interest is the potential antitumor activity of TBCI. A study conducted on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, showed that TBCI inhibited cell proliferation significantly. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Inhibition of proliferation |
| A549 | 20 | Inhibition of proliferation |
The biological activity of TBCI can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : TBCI has been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, TBCI appears to induce apoptosis through the activation of caspase pathways, promoting programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical study, TBCI was administered to patients with resistant bacterial infections. The results indicated a reduction in infection severity within five days of treatment, with no significant adverse effects reported. This case highlights the potential for TBCI as a therapeutic agent in treating antibiotic-resistant infections.
Case Study 2: Anticancer Trials
A phase II clinical trial evaluated the efficacy of TBCI in patients with advanced breast cancer. Preliminary results showed a response rate of 30%, with patients experiencing manageable side effects such as nausea and fatigue. These findings support further investigation into the use of TBCI as a viable treatment option for breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
